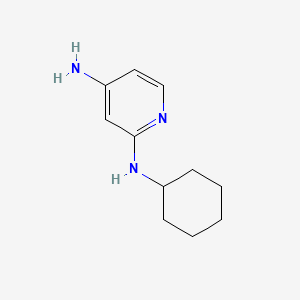

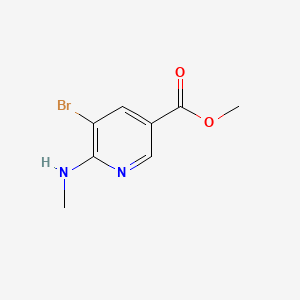

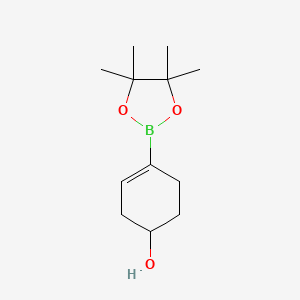

![molecular formula C18H24ClN3O4 B567588 叔丁基2-((5-氯苯并[d]恶唑-2-基)(3-氧代丁基)氨基)乙基氨基甲酸酯 CAS No. 1276666-10-4](/img/structure/B567588.png)

叔丁基2-((5-氯苯并[d]恶唑-2-基)(3-氧代丁基)氨基)乙基氨基甲酸酯

货号 B567588

CAS 编号:

1276666-10-4

分子量: 381.857

InChI 键: XFZWJFGWPOYEBZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate” is a chemical substance with the CAS Number: 1276666-10-4 . It has a molecular weight of 381.86 and its IUPAC name is tert-butyl 2- [ (5-chloro-1,3-benzoxazol-2-yl) (3-oxobutyl)amino]ethylcarbamate . The compound is typically stored in a dry environment at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the web search results.科学研究应用

化学合成和结构分析

- 化合物叔丁基2-((5-氯苯并[d]恶唑-2-基)(3-氧代丁基)氨基)乙基氨基甲酸酯,与叔丁基2-(3-氯-1,4-二氧代-1,4-二氢萘-2-基氨基)乙基氨基甲酸酯相关,参与反应生成新型苯并[f]喹喔啉-6-醇衍生物。这些衍生物表现出互变异构,由于其较高的芳香性而有利于烯醇-亚胺结构,这对化学反应性和材料科学中的潜在应用有影响(Gómez 等,2013)。

- 叔丁基3-(2-(4-氨基-3-(2-氨基苯并[d]恶唑-5-基)-1H-吡唑[3,4-d]嘧啶-1-基)乙氧基)丙酸酯,一种结构相关的化合物,作为mTOR靶向PROTAC分子的合成中间体,展示了该化合物在靶向癌症治疗开发中的效用(Zhang 等,2022)。

分子结构和分析技术

- 与叔丁基2-((5-氯苯并[d]恶唑-2-基)(3-氧代丁基)氨基)乙基氨基甲酸酯类似的化合物已使用X射线衍射、密度泛函理论(DFT)计算和Hirshfeld分析进行研究,以了解它们的分子结构、互变异构偏好和分子间相互作用。这些研究为分子工程和设计领域做出了贡献,特别是在药物和材料科学领域(Boraei 等,2021)。

有机合成中的应用

- 相关的化学实体在有机合成中充当中间体和反应物,说明了该化合物在合成生物活性分子和药物中的相关性。例如,类似的化合物用于合成奥美替尼(AZD9291),突出了该化合物在药物化学和药物开发中的重要性(Zhao 等,2017)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-[(5-chloro-1,3-benzoxazol-2-yl)-(3-oxobutyl)amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZWJFGWPOYEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(CCNC(=O)OC(C)(C)C)C1=NC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate | |

Synthesis routes and methods

Procedure details

Thiol 9a (10.5 kg, 54.6 mol) was added to a vessel and suspended in DCM (141 kg). Oxalyl chloride (10.4 kg, 82.3 mol) was added (slightly endothermic) followed by DMF (40.0 kg, 547 mol) over 1.25 h, such that the batch temperature was ≦25° C. The batch was aged at 20° C. for approximately 30 min, HPLC analysis showed reaction to be complete. The batch was cooled to 10° C. then triethylamine (16.64 kg, 164.4 mol) was added via a sub-surface sample line at such a rate as to maintain a batch temperature of ≦10° C. A sub-surface addition protocol was required to prevent build up of triethylamine hydrochloride solid on the walls of the vessel. The batch was cooled to 0° C., then a solution of N-Boc-ethylenediamine (10.5 kg, 61.2 mol) in DCM (10 kg) was added such that the batch temperature was ≦10° C. The reaction was warmed to 20° C. and stirred for 2.5 h, HPLC analysis showed the reaction to be complete. Water (63.6 kg) was charged to the batch and the mixture stirred for 5 min. The layers were separated and the aqueous phase re-extracted with DCM (42.2 kg). The organic solutions were then combined and approximately half of the total DCM volume was distilled from the batch under vacuum whilst maintaining a temperature of ≦40° C. MeCN (83.3 kg) was then added and the remaining DCM removed by distillation (0.5 mol % DCM left by 1H NMR wrt MeCN). MVK (4.61 kg, 65.8 mol) was added to the batch followed by DBU (4.17 kg, 27.4 mol) such that the temperature was ≦20° C. The batch was aged for 10 h at 20° C. then analyzed by HPLC. The reaction was then diluted with water (42.4 kg) and aged for a further 30 min. The mixture was filtered and the slurry washed with MeCN (33.3 kg). The solid was washed with MeCN (˜10 L) then dried in a vacuum oven (T=60° C.) for 22 h. MVK adduct 10 (15.5 kg) was isolated as an off-white solid. mp 145-148° C. 1H NMR (400 MHz, CDCl3): δ 7.24 (d, 1H, J=2.3 Hz), 7.09 (d, 1H, J=8.5 Hz), 6.91 (dd, 1H, J=8.5, 2.3 Hz), 5.06 (s, 1H, br), 3.73 (t, 2H, J=6.7 Hz), 3.63 (t, 2H, J=6.1 Hz), 3.37 (d, 2H, br), 2.89 (t, 2H, J=6.7 Hz), 2.14 (s, 3H), 1.33 (s, 9H). 13C NMR (100.6 MHz, CDCl3): δ 206.7, 163.0, 156.0, 147.4, 144.6, 129.2, 120.3, 116.6, 109.2, 79.4, 49.3, 44.3, 41.9, 39.1, 30.2, 28.3. HRMS (ESI): m/z [M++H] calcd for C18H24ClN3O4: 382.1534; found: 382.1544.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

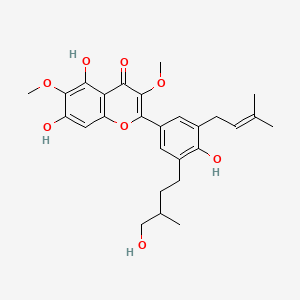

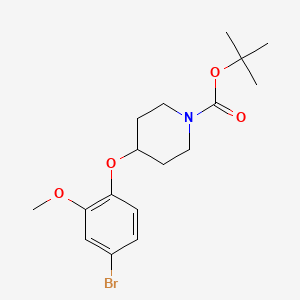

![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

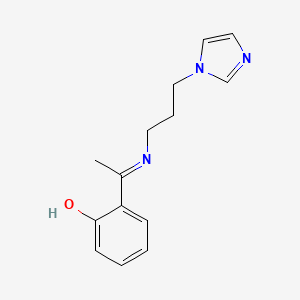

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

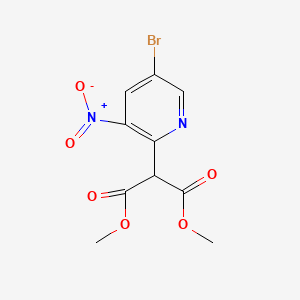

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)